3-((3-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Description
The compound “3-((3-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” is a complex organic molecule. It belongs to the class of compounds known as 1,2,4-triazoles . These compounds are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
The synthesis of such compounds typically involves several steps, and the structures of the synthesized compounds are usually confirmed using 1H NMR and mass spectra . The yield of the synthesis process can vary, but in one example, a yield of 85.97% was achieved .Molecular Structure Analysis
The molecular structure of this compound, like other 1,2,4-triazoles, is complex and consists of multiple rings, including a pyridine ring, a 1,2,4-triazole ring, and a benzene ring . The exact structure can be determined using techniques such as X-ray single-crystal structure determination .Chemical Reactions Analysis
1,2,4-Triazoles, including this compound, can undergo a variety of chemical reactions. They are known to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives . They also efficiently inhibit some metabolic enzymes such as AChE (acetylcholinesterase I and II) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, its melting point can be determined experimentally, and in one case was found to be between 207 and 209 °C . Its molecular formula is C19H15ClN4O2S, and its molecular weight is 398.87.Mechanism of Action
The mechanism of action of this compound is likely related to its ability to inhibit certain enzymes. For example, it has been shown that 1,2,4-triazoles can inhibit the enzyme AChE, which could make them useful in the treatment of diseases such as mountain sickness, glaucoma, gastric and duodenal ulcers, epilepsy, osteoporosis, and neurological disorders .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c1-26-16-8-3-2-7-15(16)23-9-10-24-17(18(23)25)21-22-19(24)27-12-13-5-4-6-14(20)11-13/h2-11H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBYXOWHVXZGHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN3C(=NN=C3SCC4=CC(=CC=C4)Cl)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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